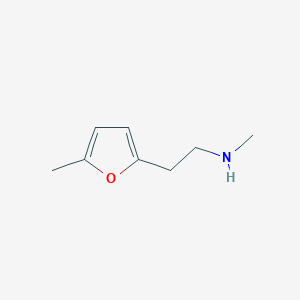![molecular formula C15H8ClN5O2 B13589354 6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 67458-39-3](/img/structure/B13589354.png)
6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of triazolophthalazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 6-chlorophthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death . In terms of anti-inflammatory action, the compound inhibits the biosynthesis of prostaglandins by blocking the cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine can be compared with other similar compounds such as:
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine: This compound has a similar structure but with a chlorine atom instead of a nitro group, which may result in different biological activities and chemical reactivity.
6-Substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
67458-39-3 |
|---|---|
Molecular Formula |
C15H8ClN5O2 |
Molecular Weight |
325.71 g/mol |
IUPAC Name |
6-chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C15H8ClN5O2/c16-13-11-3-1-2-4-12(11)15-18-17-14(20(15)19-13)9-5-7-10(8-6-9)21(22)23/h1-8H |
InChI Key |
GYNCMUSCCXFFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)









![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
